1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one
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Overview
Description
1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrolinone ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic synthesis. The process may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Pyrrolinone Ring: This step may involve cyclization reactions using appropriate precursors.
Functional Group Modifications: Introduction of the diethylaminoethyl and dimethoxyphenyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It can be used to study the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at various receptors, affecting cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, have similar biological activities.
Pyrrolinone Derivatives: Compounds like thalidomide and lenalidomide share structural similarities and biological functions.
Uniqueness
1-[2-(Diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazol-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties. Its potential for diverse applications in medicinal chemistry and industry sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H31N3O5S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-(3,4-dimethoxyphenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H31N3O5S/c1-7-26(8-2)11-12-27-20(16-9-10-17(31-5)18(13-16)32-6)19(22(29)24(27)30)21(28)23-14(3)25-15(4)33-23/h9-10,13,20,29H,7-8,11-12H2,1-6H3 |
InChI Key |
KIMOJKYKQVOPPN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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